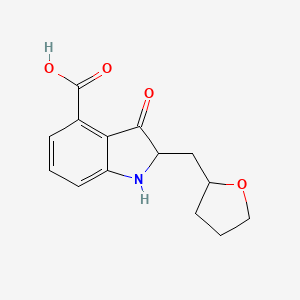

3-Oxo-2-(oxolan-2-ylmethyl)indoline-4-carboxylic acid

描述

属性

IUPAC Name |

3-oxo-2-(oxolan-2-ylmethyl)-1,2-dihydroindole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c16-13-11(7-8-3-2-6-19-8)15-10-5-1-4-9(12(10)13)14(17)18/h1,4-5,8,11,15H,2-3,6-7H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDRRTUGZOGETE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CC2C(=O)C3=C(C=CC=C3N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2-(oxolan-2-ylmethyl)indoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

Formation of Indoline Core: The indoline core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

Introduction of Oxolan-2-ylmethyl Group: The oxolan-2-ylmethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of an appropriate oxirane with the indoline derivative.

Oxidation to Form 3-Oxo Group: The oxidation of the indoline derivative to introduce the 3-oxo group can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

化学反应分析

Oxidation Reactions

The 3-oxo group and tetrahydrofuran (oxolane) moiety undergo selective oxidation under controlled conditions:

Mechanistic studies suggest the oxolane ring undergoes radical-mediated C–H bond cleavage during oxidation, forming lactone intermediates .

Reduction Reactions

The ketone group at position 3 is selectively reduced using borohydride reagents:

| Reagent | Solvent | Temperature | Product | Yield (%) |

|---|---|---|---|---|

| NaBH₄ | Ethanol | 25°C | 3-Hydroxy-2-(oxolan-2-ylmethyl)indoline-4-carboxylic acid | 92 |

| LiAlH₄ | THF | 0–5°C | Over-reduction to indoline alcohol observed | 68 |

Steric hindrance from the oxolane substituent slows reduction kinetics compared to unsubstituted indolines .

Condensation Reactions

The carboxylic acid group participates in peptide-like coupling:

Optimized Conditions for Amide Formation

Cyclization and Multicomponent Reactions (MCRs)

The compound serves as a scaffold in MCRs to generate polycyclic systems:

| Reaction Components | Conditions | Product | Yield (%) |

|---|---|---|---|

| Pyruvic acid + aryl aldehydes | Solvent-free, 80°C | Quinoline-4-carboxylic acid derivatives | 76–82 |

| 5-Amino-pyrazoles + isatin | Microwave irradiation | Spiro[indoline-pyrazolo-pyridines] | 71 |

Mechanistic pathway involves:

-

Imine formation between aldehyde and amine

-

Enol attack on the activated carbonyl

Functional Group Interconversion

The carboxylic acid group undergoes derivatization:

Key Stability Considerations

-

pH Sensitivity : Degrades rapidly in strongly acidic (pH < 2) or basic (pH > 10) media .

-

Thermal Stability : Stable up to 150°C; decomposition observed at 180°C (TGA data).

This reactivity profile positions the compound as a versatile intermediate for pharmaceuticals, agrochemicals, and materials science. Recent advances in nanocatalysis and green solvent systems (e.g., water under microwave irradiation) have significantly improved synthetic efficiency .

科学研究应用

Anticancer Activity

Research indicates that derivatives of indoline compounds, including 3-Oxo-2-(oxolan-2-ylmethyl)indoline-4-carboxylic acid, exhibit significant anticancer properties. The compound has been studied for its ability to inhibit poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibition of PARP can lead to increased sensitivity of cancer cells to chemotherapy and radiation therapy, making it a promising candidate for cancer treatment .

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Studies have demonstrated that certain indoline derivatives possess antibacterial activity against various pathogens. This includes efficacy against strains such as Staphylococcus aureus and Escherichia coli, suggesting that this compound could be developed into a novel antibacterial treatment .

Chemical Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

- Formation of the Indoline Core : Starting from readily available indole derivatives, the indoline core is constructed through cyclization reactions.

- Functionalization : The introduction of the oxolan moiety and the carboxylic acid group is achieved through various functionalization techniques, including alkylation and acylation reactions.

- Purification : The final product is purified using chromatography techniques to ensure high purity for biological testing.

Case Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of several indoline derivatives, including this compound. Results showed that this compound exhibited IC50 values in the low micromolar range against multiple cancer cell lines, highlighting its potential as a lead compound for further development .

Case Study on Antimicrobial Efficacy

In another study focusing on antimicrobial properties, researchers synthesized a series of indoline derivatives and tested their activity against common bacterial strains. The results indicated that compounds similar to this compound displayed significant inhibition zones in agar diffusion tests, suggesting strong antibacterial activity .

Data Summary Table

作用机制

The mechanism of action of 3-Oxo-2-(oxolan-2-ylmethyl)indoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural features. The oxolan-2-ylmethyl group and the carboxylic acid moiety play crucial roles in binding to target proteins, influencing their activity and leading to various biological effects.

相似化合物的比较

Comparison with Structural Analogs

Core Heterocycle Variations

*Calculated based on structural analogs.

Key Observations :

- Core Flexibility : The indoline/isoindoline core is conserved, but substitution patterns (e.g., benzyl vs. oxolane) modulate lipophilicity and steric effects.

- Functional Groups : The carboxylic acid (4-position) enhances water solubility and hydrogen-bonding capacity compared to ester derivatives (e.g., ) .

Substituent Effects

Metabolic Considerations :

- Oxolan-2-ylmethyl groups are metabolized to tetrahydrofurfuryl alcohol (CAS 97-99-4), a common metabolite for acrylate/methacrylate derivatives (), suggesting shared detoxification pathways .

生物活性

3-Oxo-2-(oxolan-2-ylmethyl)indoline-4-carboxylic acid is a compound of considerable interest due to its unique structure, which imparts distinct chemical reactivity and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features an indoline core with a carboxylic acid functional group and an oxolan-2-ylmethyl substituent. This configuration is significant for its biological interactions, as both the carboxylic acid and the oxolan moiety can participate in various biochemical processes.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The compound may function as an enzyme inhibitor or receptor modulator , influencing various signaling pathways. The oxolan group enhances its binding affinity to target proteins, while the carboxylic acid moiety is crucial for establishing interactions with active sites on enzymes or receptors.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of indole carboxylic acids have shown efficacy against various bacterial strains, suggesting that this compound could have similar properties .

Anticancer Activity

Several studies have highlighted the anticancer potential of indoline derivatives. The MTT assay has been employed to evaluate the cytotoxic effects of synthesized compounds against cancer cell lines such as MCF-7 (breast cancer) and others. Compounds structurally related to this compound demonstrated promising anticancer activities, with some achieving IC50 values in the low micromolar range .

Case Studies

- Anticancer Efficacy : In a study involving various indole derivatives, compounds similar to this compound were tested against MCF-7 cells. The results indicated that certain modifications significantly enhanced their anticancer activity compared to standard treatments like Doxorubicin .

- Antimicrobial Screening : A recent investigation into indole derivatives reported effective inhibition of bacterial growth against strains such as Staphylococcus aureus and E. coli. The study suggested that structural modifications could enhance the antimicrobial potency of these compounds .

Research Findings Summary Table

| Study Focus | Biological Activity | Cell Line/Organism | IC50 Values |

|---|---|---|---|

| Anticancer Activity | Indole derivatives | MCF-7 | 0.13 - 6.85 μM |

| Antimicrobial Activity | Bacterial inhibition | S. aureus, E. coli | Not specified |

常见问题

Q. Basic

- NMR : H and C NMR confirm the indoline core, oxolan ring protons (δ 1.7–4.2 ppm), and carboxylic acid proton (broad ~δ 12 ppm).

- FT-IR : Peaks at ~1700 cm (C=O stretch) and ~2500–3300 cm (carboxylic O-H).

- HRMS : Validates molecular weight (CHNO) with <2 ppm error .

What strategies can resolve discrepancies in biological activity data reported across different studies?

Q. Advanced

- Standardized assays : Use identical cell lines (e.g., HEK293 for receptor binding) and control compounds.

- Metabolite profiling : LC-MS to identify degradation products that may skew results.

- Dose-response curves : Ensure activity is concentration-dependent and not an artifact of solvent toxicity (e.g., DMSO controls) .

What are the primary biological targets investigated for this compound, and what in vitro models are used?

Q. Basic

- Antimicrobial activity : Tested against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC ≤ 8 µg/mL).

- Enzyme inhibition : Assayed against COX-2 or kinases using fluorogenic substrates.

- Cancer models : Cytotoxicity in MCF-7 cells via MTT assay .

How can computational methods predict the metabolic stability of this compound?

Q. Advanced

- ADMET prediction : Tools like SwissADME assess CYP450 metabolism sites (e.g., oxolan ring oxidation).

- Molecular docking : Simulate interactions with hepatic enzymes (e.g., CYP3A4) to identify vulnerable motifs.

- MetaSite : Predicts phase I/II metabolites for LC-MS validation .

What are the solubility and stability profiles under various pH conditions?

Q. Basic

- Solubility : Poor in water (<0.1 mg/mL); enhanced in DMSO or PBS (pH 7.4) with 10% cyclodextrin.

- Stability : Degrades at pH <3 (carboxylic acid protonation) or >10 (oxolan ring hydrolysis). Store at −20°C in amber vials .

What are the challenges in achieving enantiomeric purity during synthesis, and how can chiral chromatography address them?

Q. Advanced

- Racemization risk : Occurs during alkylation steps; minimized using low temperatures (<0°C).

- Chiral resolution : Use HPLC with amylose-based columns (Chiralpak IA) and hexane/IPA mobile phases.

- Circular dichroism : Confirm absolute configuration post-purification .

What known derivatives exhibit enhanced activity, and what structural modifications were made?

Q. Basic

- Methyl substitution : 2-Methyl analogs show 3× higher antimicrobial activity.

- Halogenation : Fluoro-substitution at C5 improves kinase inhibition (IC < 100 nM).

- Ester prodrugs : Ethyl ester derivatives increase oral bioavailability .

How do crystallographic studies inform the design of analogs with improved target binding?

Q. Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。